An Overview of Targeted Protein Degradation
Targeted protein degradation offers an innovative approach, employing small molecules to manipulate endogenous proteolysis systems and degrade specific proteins linked to diseases. By diminishing protein levels within cells, outcomes resembling gene-editing methods (e.g., CRISPR-Cas9) are achieved, coupled with the benefits inherent to small molecules. This technique isn't merely a fascinating research instrument for evaluating selective protein knockdown effects; it's rapidly gained traction within the global drug discovery realm due to its superiority over traditional occupancy-based inhibition. Moreover, it's capable of targeting approximately 80% of proteins previously deemed resistant to small molecule interactions. The agents used for this method are termed protein degraders, like proteolysis-targeting chimeras or molecular glues.
Heterobifunctional protein degraders are designed with a target-binding component on one end and an E3 ubiquitin ligase-binding segment on the opposite end, bridged by a connecting linker. Upon application, these degraders guide the target protein to the E3 ligase. Once close to the E3 ligase, the protein gets polyubiquitinated, marking it for degradation by the proteasome.
Challenges in Protein Degrader Synthesis
Crafting efficient degraders is intricate; minor structural tweaks can significantly affect the formation of the ternary complex and its eventual degradation. The 3D model, referencing PDB 5T35, underscores the necessity for meticulous design, ensuring simultaneous binding to two distinct proteins: the target and the E3 ligase. This binding results in the creation of a protein-protein interface. Even with significant progress in computational chemistry, crafting degraders remains predominantly experimental. Scientists typically produce varied degrader libraries, adopting a modular strategy to adjust the ligands, linkers, and exit vectors, demanding rigorous initial chemical efforts.
Efficient Synthesis of Heterobifunctional Degrader Libraries
Our collection of protein degrader building blocks presents the most straightforward pathway to produce heterobifunctional degrader screening libraries, beginning with a single target ligand, accelerating the discovery of effective degraders. Our building block assortment contains all essential components for degrader construction. Our unique ligand-linker compounds simplify the initial synthesis stages, needing just the chemical processes to connect a target ligand to the terminal functional group. If a uniform terminal chemistry is employed, a chemist can concurrently combine over 50 ligand-linker compounds with a single target ligand, facilitating the creation of an introductory screening library.